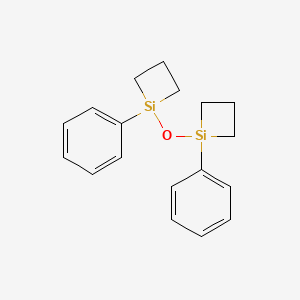
Silacyclobutane, 1,1'-oxybis[1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silacyclobutane, 1,1’-oxybis[1-phenyl-] is an organosilicon compound that belongs to the silacyclobutane family. This compound is characterized by a four-membered ring structure containing silicon and oxygen atoms, with phenyl groups attached to the silicon atoms. It is known for its unique chemical properties and reactivity, making it a subject of interest in synthetic chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silacyclobutane, 1,1’-oxybis[1-phenyl-] typically involves the reaction of phenyl-substituted silacyclobutanes with oxygen-containing reagents. One common method is the ring-opening polymerization of 1,1-disubstituted silacyclobutanes, which can be achieved by heating the compound at atmospheric pressure or in sealed ampoules . The reaction conditions often involve temperatures ranging from 150-200°C .
Industrial Production Methods
Industrial production of silacyclobutane, 1,1’-oxybis[1-phenyl-] may involve large-scale polymerization processes using specialized reactors. The process requires precise control of temperature and pressure to ensure the desired product yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Silacyclobutane, 1,1’-oxybis[1-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include silanol, silane, and substituted silacyclobutane derivatives .
Applications De Recherche Scientifique
Silacyclobutane, 1,1’-oxybis[1-phenyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry.
Mécanisme D'action
The mechanism of action of silacyclobutane, 1,1’-oxybis[1-phenyl-] involves the activation of the silicon-carbon bond, leading to ring-opening and ring-expansion processes . These processes are facilitated by the presence of catalysts and specific reaction conditions. The molecular targets and pathways involved include the interaction with various nucleophiles and electrophiles, resulting in the formation of new silicon-containing compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to silacyclobutane, 1,1’-oxybis[1-phenyl-] include:
Silacyclobutanes: Compounds with a similar four-membered ring structure containing silicon.
Silacyclopentanes: Five-membered ring compounds with silicon.
Silacyclopentadienes (siloles): Compounds with a five-membered ring containing silicon and conjugated double bonds.
Uniqueness
Silacyclobutane, 1,1’-oxybis[1-phenyl-] is unique due to its specific substitution pattern and the presence of an oxygen atom in the ring structure. This gives it distinct reactivity and properties compared to other silacyclobutanes and related compounds .
Propriétés
Numéro CAS |
93241-93-1 |
|---|---|
Formule moléculaire |
C18H22OSi2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
1-phenyl-1-(1-phenylsiletan-1-yl)oxysiletane |
InChI |
InChI=1S/C18H22OSi2/c1-3-9-17(10-4-1)20(13-7-14-20)19-21(15-8-16-21)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
Clé InChI |
DZONLJLHZGZJQG-UHFFFAOYSA-N |
SMILES canonique |
C1C[Si](C1)(C2=CC=CC=C2)O[Si]3(CCC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
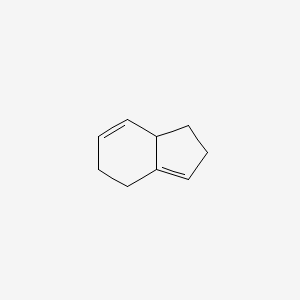



![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
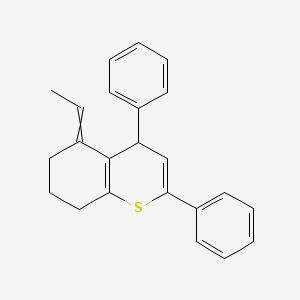

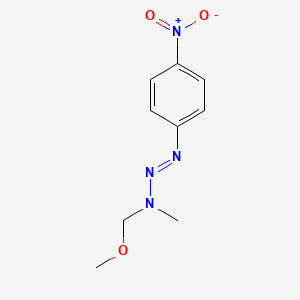
![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
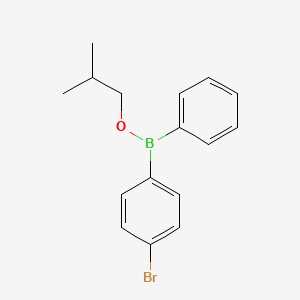
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
